

Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

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Compound of Interest

1-(4-(2,4-

Compound Name: **Difluorobenzoyl)piperidin-1-yl)ethanone**

Cat. No.: **B104661**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone**, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the atypical antipsychotic agent Risperidone. This document details the physicochemical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and discusses its relevance in the context of drug discovery and development. While direct biological activity data for this compound is limited, its role as a precursor to potent 5-HT2A receptor antagonists is explored.

Physicochemical Properties

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a solid organic compound with the molecular formula C₁₄H₁₅F₂NO₂.^{[1][2][3]} Its molecular weight is approximately 267.28 g/mol. ^{[1][2]}

Property	Value	Reference
Molecular Formula	C14H15F2NO2	[1] [2] [3]
Molecular Weight	267.28 g/mol	[1] [2]
CAS Number	84162-82-3	[1] [2]
Appearance	Solid	
Melting Point	94-98 °C	
Synonyms	1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetyl <p>1</p> piperidine	[1]

Synthesis Protocol

The synthesis of **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone** is achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-difluorobenzene with 1-acetyl-4-piperidin carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite representation based on established chemical principles and information from related syntheses.

Materials:

- 1,3-Difluorobenzene
- 1-Acetyl-4-piperidin carbonyl chloride
- Anhydrous Aluminum Chloride (AlCl3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated

- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension in an ice bath to 0-5 °C.
- Dissolve 1-acetyl-4-piperidinocarbonyl chloride in anhydrous dichloromethane and add it to the dropping funnel.
- Add the 1-acetyl-4-piperidinocarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.
- After the addition is complete, add 1,3-difluorobenzene dropwise to the reaction mixture, again maintaining a low temperature.
- Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone** can be purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Role in Drug Development

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a crucial intermediate in the multi-step synthesis of Risperidone, an atypical antipsychotic medication. Risperidone is a potent antagonist of serotonin 5-HT_{2A} and dopamine D₂ receptors and is widely used in the treatment of schizophrenia and bipolar disorder.

While this intermediate itself is not marketed as a therapeutic agent, its purity and efficient synthesis are critical for the quality and cost-effective production of the final active pharmaceutical ingredient (API).

Biological Context and Significance

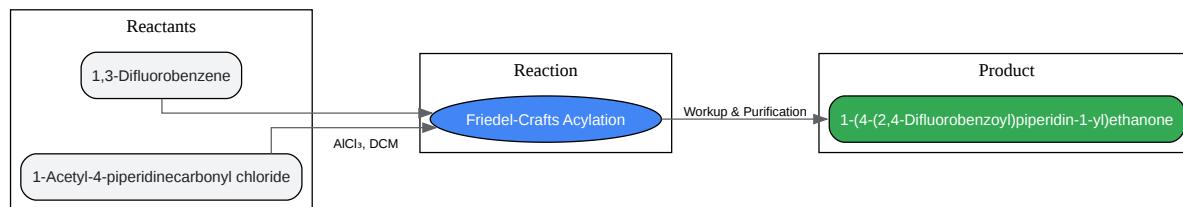
Direct and extensive biological activity data for **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone** is not widely available in the public domain. Its primary significance lies in its role as a key building block for more complex molecules with pronounced pharmacological effects.

Derivatives of this compound, such as Risperidone, exhibit high affinity for the serotonin 5-HT_{2A} receptor. Antagonism of this receptor is a key mechanism of action for many atypical antipsychotics. The 5-HT_{2A} receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the G_{q/11} signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone**.

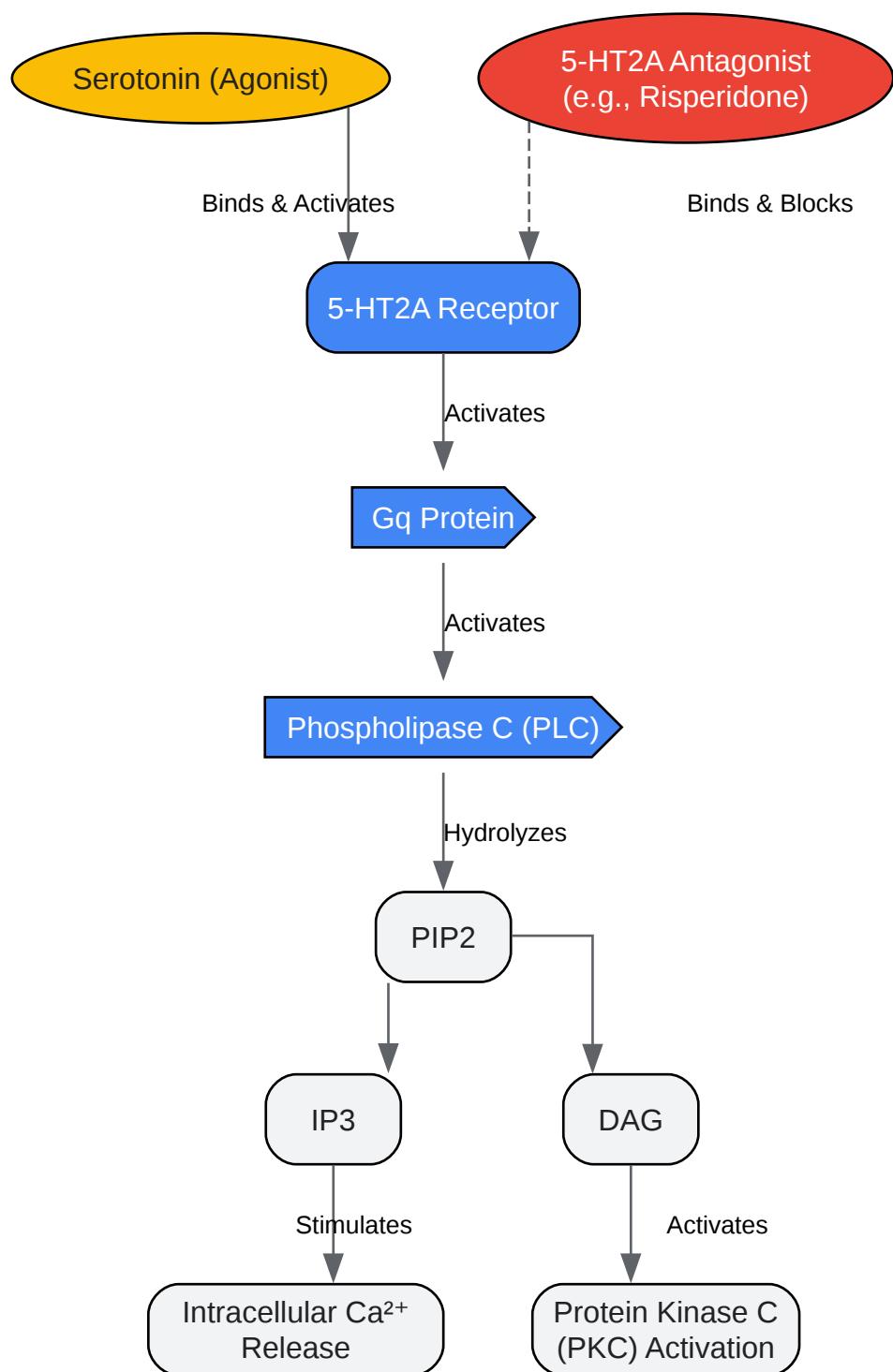


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Caption: Synthesis of the target compound via Friedel-Crafts acylation.

General 5-HT2A Receptor Signaling Pathway

This diagram illustrates the general signaling pathway of the 5-HT2A receptor, which is the target for compounds derived from **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone**.

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Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.

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References

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- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
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